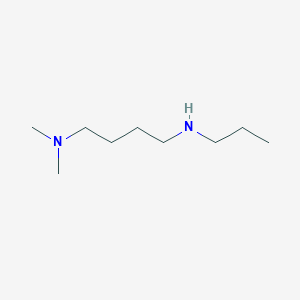
(R)-2-((tert-Butyldimethylsilyl)oxy)-3-methylbutanoic acid
Descripción general
Descripción
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is a chiral compound that features a tert-butyldimethylsilyloxy group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideThe reaction conditions often include the use of anhydrous solvents and bases such as sodium hydride to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The silyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Shares the tert-butyldimethylsilyl group but differs in its overall structure and reactivity.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butyl groups and are used in peptide synthesis.
tert-Butyl esters: Commonly used in organic synthesis, these compounds have similar protective groups but different functional groups.
Uniqueness
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups. This gives it distinct reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H24O3Si |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
LPOQMJJLBZAHQJ-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
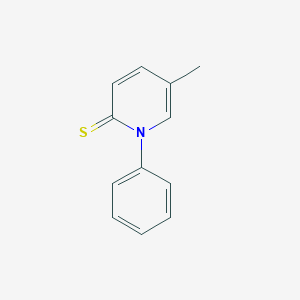
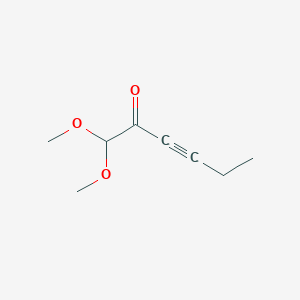
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)
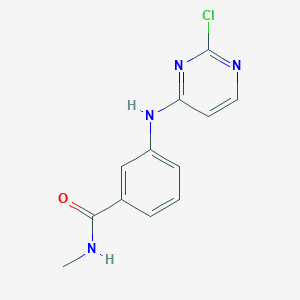
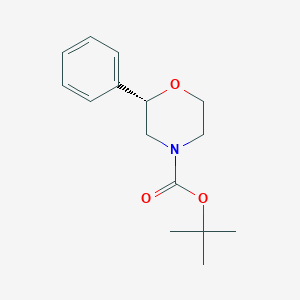

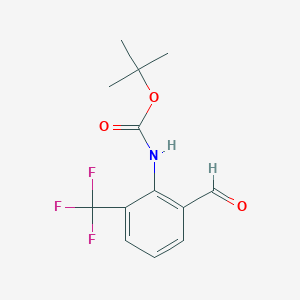
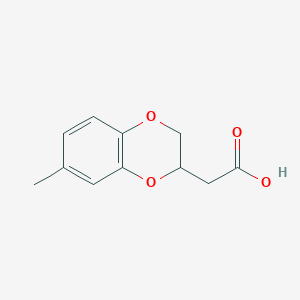
![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
![4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)

![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)

